5,10-Diphenylindeno[2,1-a]indene
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Overview
Description
5,10-Diphenylindeno[2,1-a]indene is an organic compound known for its unique structural and electronic properties. It features a rigid, planar structure with a π-conjugated system, making it an attractive candidate for various applications, particularly in the field of dye-sensitized solar cells (DSSC) . The compound’s ability to facilitate electronic coupling and inhibit photo-induced trans/cis isomerization further enhances its utility in photovoltaic applications .
Preparation Methods
The synthesis of 5,10-Diphenylindeno[2,1-a]indene typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a series of organic reactions, including Friedel-Crafts acylation, cyclization, and subsequent functionalization.
Industrial Production Methods: Industrial-scale production may involve optimizing these synthetic routes to enhance yield and purity.
Chemical Reactions Analysis
5,10-Diphenylindeno[2,1-a]indene undergoes various chemical reactions, including:
Scientific Research Applications
5,10-Diphenylindeno[2,1-a]indene has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which 5,10-Diphenylindeno[2,1-a]indene exerts its effects involves its ability to participate in electron transfer processes. The compound’s π-conjugated system allows for efficient electron delocalization, which is crucial for its role in dye-sensitized solar cells. The electron density distribution between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) facilitates charge transfer, enhancing the compound’s photovoltaic properties .
Comparison with Similar Compounds
5,10-Diphenylindeno[2,1-a]indene can be compared with other similar compounds, such as:
Indeno[1,2-b]fluorene: Another indene-based compound with similar electronic properties but different structural features.
Triphenylamine: Known for its electron-donating ability, often used in combination with indeno[2,1-a]indene derivatives in DSSC applications.
Diphenylamine: Similar to triphenylamine, it serves as an electron donor in various organic electronic applications.
The uniqueness of this compound lies in its rigid, planar structure and efficient π-conjugation, which enhance its electronic properties and make it a valuable compound for advanced scientific and industrial applications .
Properties
CAS No. |
1687-94-1 |
---|---|
Molecular Formula |
C28H18 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
5,10-diphenylindeno[2,1-a]indene |
InChI |
InChI=1S/C28H18/c1-3-11-19(12-4-1)25-21-15-7-9-17-23(21)28-26(20-13-5-2-6-14-20)22-16-8-10-18-24(22)27(25)28/h1-18H |
InChI Key |
KPLZNEXYVUXFME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C4=CC=CC=C4C(=C3C5=CC=CC=C52)C6=CC=CC=C6 |
Origin of Product |
United States |
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